molecular formula C10H13N B1455445 (3-Cyclopropylphenyl)methanamine CAS No. 852877-59-9

(3-Cyclopropylphenyl)methanamine

Cat. No.: B1455445
CAS No.: 852877-59-9
M. Wt: 147.22 g/mol
InChI Key: KKROKOWBIBXNKW-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)methanamine is an organic compound with the molecular formula C10H13N It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group

Scientific Research Applications

(3-Cyclopropylphenyl)methanamine finds applications in various scientific fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“(3-Cyclopropylphenyl)methanamine” is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylphenyl)methanamine typically involves the following steps:

    Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to form cyclopropylbenzene.

    Nitration: Cyclopropylbenzene is then nitrated to produce 3-cyclopropyl nitrobenzene.

    Reduction: The nitro group in 3-cyclopropyl nitrobenzene is reduced to an amine group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: Further reduction can lead to the formation of secondary and tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces oxides and hydroxylamines.

    Reduction: Leads to secondary and tertiary amines.

    Substitution: Results in substituted amines and amides.

Mechanism of Action

The mechanism of action of (3-Cyclopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. Additionally, the cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its overall efficacy in biological systems.

Comparison with Similar Compounds

    (3-Phenylpropyl)amine: Similar structure but lacks the cyclopropyl group.

    (3-Cyclopropylphenyl)ethanamine: Similar structure with an ethyl group instead of a methanamine group.

Uniqueness: (3-Cyclopropylphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-cyclopropylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKROKOWBIBXNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694688
Record name 1-(3-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852877-59-9
Record name 1-(3-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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